molecular formula C18H13ClF3N3O4S2 B14997990 N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

Cat. No.: B14997990
M. Wt: 491.9 g/mol
InChI Key: HPJCYQLYWDIHCW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, halogen atoms, and sulfonyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of the pyrimidine ring: This can be achieved through the reaction of thiophene-2-carboxaldehyde with appropriate reagents to introduce the trifluoromethyl group.

    Sulfonylation: The pyrimidine intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the phenol derivative: The sulfonylated pyrimidine is coupled with 5-chloro-2-hydroxyphenylamine under conditions that facilitate amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate access.

    Receptor modulation: Interacting with cell surface receptors to alter signal transduction pathways.

    Pathways involved: May include pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-yl]sulfonyl}propanamide
  • N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(fluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

Uniqueness

  • Trifluoromethyl group : The presence of the trifluoromethyl group in N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C18H13ClF3N3O4S2

Molecular Weight

491.9 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide

InChI

InChI=1S/C18H13ClF3N3O4S2/c19-10-3-4-13(26)11(8-10)23-16(27)5-7-31(28,29)17-24-12(14-2-1-6-30-14)9-15(25-17)18(20,21)22/h1-4,6,8-9,26H,5,7H2,(H,23,27)

InChI Key

HPJCYQLYWDIHCW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)NC3=C(C=CC(=C3)Cl)O)C(F)(F)F

Origin of Product

United States

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